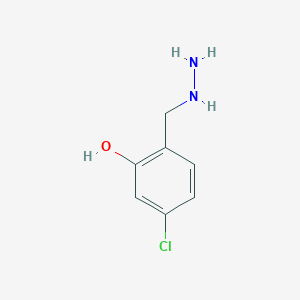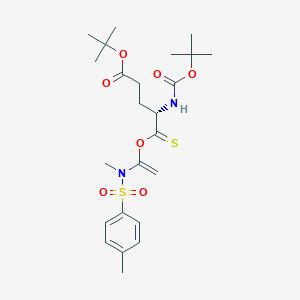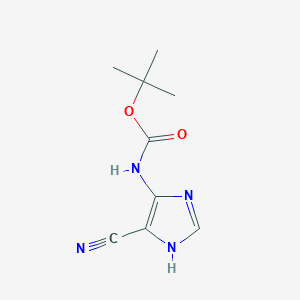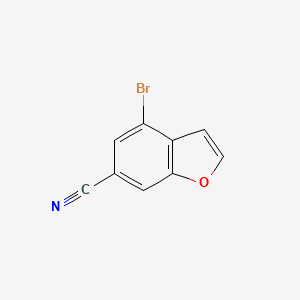
4-(1H-imidazol-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-imidazol-2-yl)butan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)butan-2-amine typically involves the formation of the imidazole ring followed by the attachment of the butan-2-amine side chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-(1H-imidazol-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers .
Comparison with Similar Compounds
Similar Compounds
Histamine: Contains an imidazole ring and an amine group, similar to 4-(1H-imidazol-2-yl)butan-2-amine.
Imidazole: The parent compound of the imidazole ring structure.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3,(H,9,10) |
InChI Key |
IMTCRNPQIJKWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC=CN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)


![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)



![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
![Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B12832875.png)

